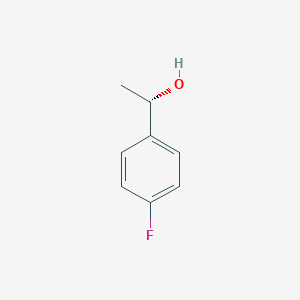

(S)-1-(4-Fluorophényl)éthanol

Vue d'ensemble

Description

L'acide iodohippurique, également connu sous le nom d'acide 2-iodohippurique, est un composé de formule moléculaire C9H8INO3. Il s'agit d'un analogue de l'acide p-aminohippurique et est principalement utilisé pour déterminer le débit plasmatique rénal effectif. Ce composé est particulièrement important dans le domaine de la médecine nucléaire en raison de son taux de clairance élevé et de son aptitude à la rénographie .

Applications De Recherche Scientifique

Iodohippuric acid has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in various analytical techniques.

Biology: It serves as a tracer in renal function studies to measure effective renal plasma flow.

Industry: It is utilized in the production of radiopharmaceuticals for diagnostic imaging.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide iodohippurique peut être synthétisé par iodation de l'acide hippurique. Le processus implique la réaction de l'acide hippurique avec de l'iode en présence d'un oxydant tel que l'acide nitrique. Les conditions de réaction incluent généralement une température et un pH contrôlés pour assurer la formation efficace de l'acide iodohippurique .

Méthodes de production industrielle

Dans les milieux industriels, l'acide iodohippurique est souvent produit sous forme de sel de sodium, connu sous le nom d'iodohippurate de sodium. Cela implique l'iodation de l'acide hippurique suivie d'une neutralisation avec de l'hydroxyde de sodium. Le produit est ensuite purifié par cristallisation et filtration pour obtenir de l'acide iodohippurique de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

L'acide iodohippurique subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le processus d'iodation lui-même est une réaction de substitution où un atome d'iode remplace un atome d'hydrogène sur le cycle benzénique de l'acide hippurique.

Réactions d'échange isotopique : L'acide iodohippurique peut participer à des réactions d'échange isotopique avec l'iode radioactif, ce qui est utile dans les applications radiopharmaceutiques.

Réactifs et conditions courants

Agents oxydants : L'acide nitrique est couramment utilisé dans le processus d'iodation.

Solvants : L'eau et l'éthanol sont souvent utilisés comme solvants dans les processus de synthèse et de purification.

Catalyseurs : L'acétate d'ammonium peut être utilisé comme milieu pour les réactions d'échange isotopique.

Principaux produits

Le principal produit formé par l'iodation de l'acide hippurique est l'acide iodohippurique lui-même. Dans les réactions d'échange isotopique, le produit est généralement une version radiomarquée de l'acide iodohippurique, telle que l'acide 123I-iodohippurique .

Applications de la recherche scientifique

L'acide iodohippurique a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme étalon de référence dans diverses techniques analytiques.

Biologie : Il sert de traceur dans les études de fonction rénale pour mesurer le débit plasmatique rénal effectif.

Industrie : Il est utilisé dans la production de radiopharmaceutiques pour l'imagerie diagnostique.

Mécanisme d'action

L'acide iodohippurique exerce ses effets principalement grâce à sa capacité à être rapidement éliminé par les reins. Après administration intraveineuse, il est rapidement absorbé par les cellules tubulaires rénales et excrété dans l'urine. Cette clairance rapide permet une imagerie efficace de la fonction rénale. Les cibles moléculaires impliquées comprennent les transporteurs tubulaires rénaux qui facilitent l'absorption et l'excrétion de l'acide iodohippurique .

Mécanisme D'action

Iodohippuric acid exerts its effects primarily through its ability to be rapidly cleared by the kidneys. After intravenous administration, it is quickly taken up by renal tubular cells and excreted into the urine. This rapid clearance allows for effective imaging of renal function. The molecular targets involved include renal tubular transporters that facilitate the uptake and excretion of iodohippuric acid .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide p-aminohippurique : Utilisé pour mesurer le débit plasmatique rénal, mais présente un taux de clairance inférieur à celui de l'acide iodohippurique.

N-Succinyldesferrioxamine B : Un autre composé utilisé en imagerie rénale, mais avec des propriétés de chélation différentes.

Unicité

L'acide iodohippurique est unique en raison de son taux de clairance élevé et de son aptitude à la rénographie. Sa capacité à être marqué à l'iode radioactif le rend particulièrement précieux en médecine nucléaire pour produire des images fonctionnelles de haute qualité des reins .

Propriétés

IUPAC Name |

(1S)-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDSORRYQPTKSV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101219-73-2 | |

| Record name | (-)-1-(4-Fluorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101219-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(4-Fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What experimental techniques were used to study the chiral recognition of (S)-1-(4-Fluorophenyl)ethanol with butan-2-ol?

A2: Researchers employed a combination of resonant two-photon ionization (R2PI) spectroscopy, infrared depletion spectroscopy, and mass spectrometry to investigate the diastereomeric complexes formed between (S)-1-(4-Fluorophenyl)ethanol and the enantiomers of butan-2-ol. [, ] These techniques allowed for the identification of unique spectroscopic signatures of the complexes, revealing differences in their ground and excited states. [] Density functional theory (DFT) calculations were also used to support the experimental findings and elucidate the structural differences between the diastereomeric complexes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.